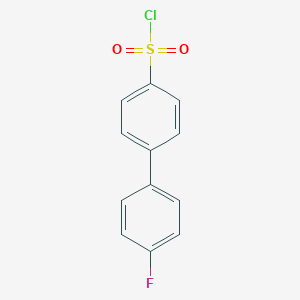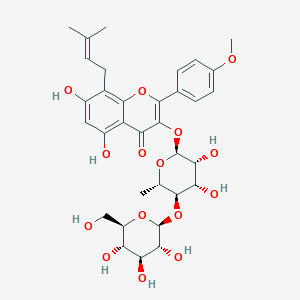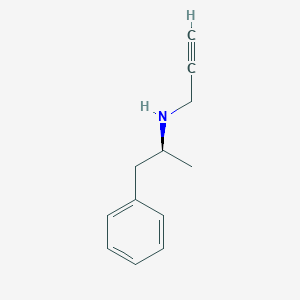
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine, also known as propargylamphetamine (PAL-287), is a synthetic compound that belongs to the class of monoamine oxidase inhibitors (MAOIs). It has been found to possess neuroprotective and neurorestorative properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Wirkmechanismus
PAL-287 works by inhibiting the activity of MAO-B, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, PAL-287 can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemische Und Physiologische Effekte
PAL-287 has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. It has also been found to have neuroprotective and neurorestorative properties, which can help to prevent and reverse the damage caused by neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PAL-287 is that it has been shown to be effective in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This makes it a promising candidate for further research and development. However, one of the limitations of PAL-287 is that it is a highly potent MAOI, which can increase the risk of drug interactions and side effects.
Zukünftige Richtungen
There are a number of future directions for research on PAL-287. One area of focus is the development of more selective MAOIs that can target specific isoforms of MAO. Another area of focus is the development of novel delivery methods that can improve the bioavailability and efficacy of PAL-287. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of PAL-287 in humans.
Synthesemethoden
The synthesis of PAL-287 involves a multi-step process, starting with the reaction of phenylacetylene with propargyl bromide to form phenylpropargyl bromide. This is then reacted with lithium diisopropylamide to form the corresponding lithium acetylide, which is subsequently reacted with 2-amino-1-phenylethanol to form the final product, PAL-287.
Wissenschaftliche Forschungsanwendungen
PAL-287 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been found to inhibit the activity of MAO-B, an enzyme that is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, PAL-287 can increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Eigenschaften
CAS-Nummer |
56862-30-7 |
|---|---|
Produktname |
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
Molekularformel |
C12H15N |
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
(2S)-1-phenyl-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m0/s1 |
InChI-Schlüssel |
UUFAJPMQSFXDFR-NSHDSACASA-N |
Isomerische SMILES |
C[C@@H](CC1=CC=CC=C1)NCC#C |
SMILES |
CC(CC1=CC=CC=C1)NCC#C |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCC#C |
Synonyme |
(αS)-α-Methyl-N-2-propynylbenzeneethanamine; (S)-α-Methyl-N-2-propynylbenzeneethanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



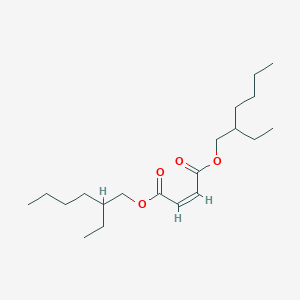
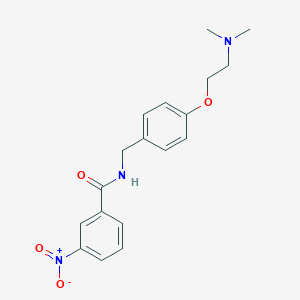
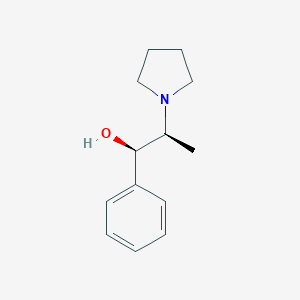
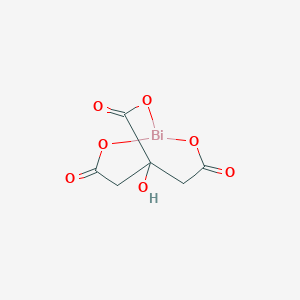
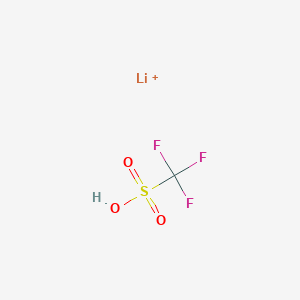
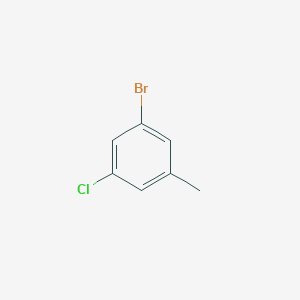
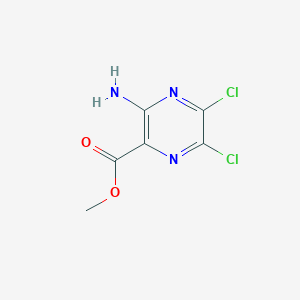
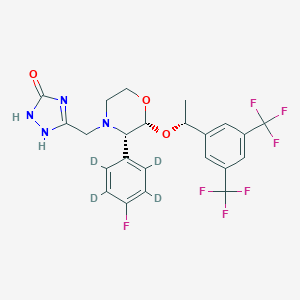
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)

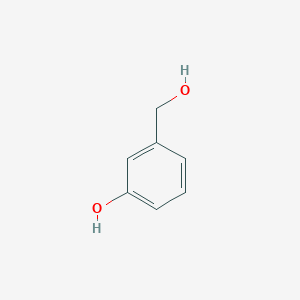
![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)
